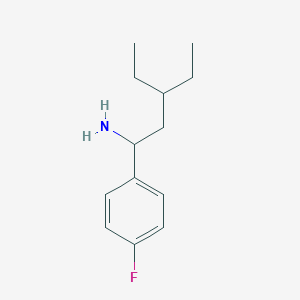

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

Description

Overview of Chemical Significance and Research Focus

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine is a substituted phenethylamine (B48288) derivative. The core structure, phenethylamine, is a fundamental scaffold in medicinal chemistry, found in a vast array of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs. nih.govmdpi.com The significance of this particular molecule arises from its unique combination of structural features: a fluorinated phenyl ring, a specific alkyl chain, and a primary amine group.

Academic research into compounds of this nature is typically focused on understanding how these structural modifications influence the molecule's interaction with biological targets. The primary areas of investigation for such molecules include their potential effects on the central nervous system, given the prevalence of the phenethylamine scaffold in psychoactive and neuroactive compounds. nih.govwikipedia.org Research would aim to elucidate the structure-activity relationship (SAR), determining how the fluorine atom and the ethyl-pentyl amine chain affect the compound's affinity and selectivity for various receptors, transporters, and enzymes. biomolther.org

Historical Context of Related Chemical Scaffolds and Their Academic Exploration

The academic exploration of phenethylamines has a rich history dating back to the late 19th and early 20th centuries. acs.org The parent compound, 2-phenylethylamine, is a naturally occurring trace amine in the human brain and was first synthesized in 1909. acs.org Its simple structure has served as a template for countless derivatives.

The scientific journey began with the study of endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, all of which are phenethylamine derivatives and play crucial roles in physiological processes. nih.govmdpi.com This naturally led to the synthesis and investigation of a wide range of synthetic analogs. A pivotal figure in the more recent exploration of phenethylamines was chemist Alexander Shulgin, who synthesized and documented the effects of numerous novel derivatives, significantly expanding the known chemical space and providing a foundation for further academic inquiry. nih.govacs.org

The academic focus has been broad, encompassing the development of stimulants, antidepressants, and psychedelic compounds. nih.gov This research has been instrumental in understanding the function of various receptor systems in the brain, particularly the serotonergic, dopaminergic, and adrenergic systems. nih.govresearchgate.net The systematic modification of the phenethylamine scaffold has allowed researchers to probe the specific structural requirements for interaction with these targets.

Rationale for Investigating the this compound Moiety in Contemporary Research

The rationale for investigating a specific moiety like this compound in modern research is multifaceted and driven by the principles of drug design and molecular pharmacology. The investigation of such a compound is a logical step in the systematic exploration of the chemical space around the phenethylamine scaffold. beilstein-journals.org

Fluorine Substitution: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. nih.govacs.org Fluorine's high electronegativity and small size can lead to several advantageous changes in a molecule's properties. tandfonline.com It can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. tandfonline.combenthamscience.com The para-position on the phenyl ring is a common site for substitution, and investigating the effect of a fluorine atom here is a standard approach in lead optimization. researchgate.net

Alkyl Chain Substitution: The structure of the alkyl chain attached to the amine is another critical determinant of a compound's pharmacological profile. Variations in the length and branching of this chain can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross the blood-brain barrier and its affinity for specific binding sites. nih.gov The 3-ethyl-pentan-1-amine structure is a specific arrangement that would be investigated to understand how its size and conformation influence receptor binding and selectivity compared to simpler alkyl chains.

Bioisosterism and Analogue Development: The design of molecules like this compound is also guided by the concept of bioisosterism. nih.govu-tokyo.ac.jp This principle involves replacing a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing desired biological activities or reducing unwanted side effects. wikipedia.orgipinnovative.com By creating and studying a series of analogues with different substitutions, researchers can build a comprehensive understanding of the SAR for a particular class of compounds.

The table below presents a comparison of related phenethylamine derivatives and the typical influence of their structural modifications, providing a context for the potential research interest in this compound.

| Compound | Key Structural Feature | Commonly Investigated Effects |

| Phenethylamine | Unsubstituted parent compound | Baseline central nervous system stimulation. wikipedia.org |

| Amphetamine | α-methyl substitution | Increased potency and metabolic stability. researchgate.net |

| 4-Fluoroamphetamine | 4-fluoro substitution on the phenyl ring | Altered metabolic profile and receptor interactions. researchgate.net |

| Mescaline | 3,4,5-trimethoxy substitution on the phenyl ring | Potent psychedelic effects. researchgate.net |

The systematic study of compounds like this compound is therefore a continuation of the long-standing academic tradition of exploring the phenethylamine scaffold to develop new chemical tools for studying the nervous system and to potentially identify new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20FN |

|---|---|

Molecular Weight |

209.30 g/mol |

IUPAC Name |

3-ethyl-1-(4-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C13H20FN/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9,15H2,1-2H3 |

InChI Key |

OMLZKOOWWBKKPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

Established Synthetic Routes for 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

Established synthetic routes for compounds like this compound typically rely on well-documented, robust reactions that can be scaled effectively. These methods are categorized into classical, often racemic, approaches and more refined stereoselective techniques.

Classical synthesis of 1-aryl-alkylamines often involves multi-step sequences starting from readily available materials. A common and straightforward strategy is reductive amination. This process would typically begin with the synthesis of the corresponding ketone precursor, 1-(4-fluorophenyl)-3-ethylpentan-1-one. This ketone can be prepared via a Friedel-Crafts acylation of fluorobenzene (B45895) with 3-ethylpentanoyl chloride.

Subsequently, the ketone undergoes reductive amination. In this reaction, the ketone is treated with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This classical approach generally produces a racemic mixture of the amine, meaning it contains equal amounts of both enantiomers.

Another classical approach involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with 3-ethylpentanenitrile. This forms an intermediate imine salt which, upon hydrolysis and subsequent reduction, yields the target primary amine.

Due to the presence of a stereocenter at the carbon atom attached to the amino group, controlling the stereochemistry is a significant aspect of the synthesis of this compound. This can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create predominantly one enantiomer from the beginning. This can be accomplished by using chiral catalysts or auxiliaries during the synthesis. For instance, the asymmetric reduction of the precursor imine (formed from 1-(4-fluorophenyl)-3-ethylpentan-1-one and ammonia) can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Rhodium or Iridium-based catalysts). researchgate.net This method can provide high enantiomeric excess (e.e.) of the desired amine.

Chiral Resolution: This is a common technique to separate enantiomers from a racemic mixture produced via classical synthesis.

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.comgoogle.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful method for separating enantiomers. nih.gov Columns containing chiral selectors, such as cyclodextrins or polysaccharide derivatives, can effectively resolve the racemic amine into its individual enantiomers. nih.govresearchgate.net Capillary electrophoresis (CE) with chiral selectors is also a viable analytical technique for enantioseparation. nih.gov

Interactive Table: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Forms diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Can be labor-intensive, success is not guaranteed. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Expensive for large-scale separation, requires solvent. |

| Enzymatic Resolution | Enzymes selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be limiting factors. |

Novel Synthetic Strategies and Method Development

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for amine synthesis.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high selectivity and mild operating conditions of enzymes. mdpi.com

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. researchgate.net For this compound, a suitable transaminase could be used to convert 1-(4-fluorophenyl)-3-ethylpentan-1-one directly into the desired (R)- or (S)-enantiomer with very high enantiomeric excess. This process uses an amino donor like isopropylamine (B41738) and the only byproduct is acetone, making it an environmentally benign process.

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to amines. This approach can be used in a one-pot reaction where the ketone precursor is first converted to an imine and then asymmetrically reduced by an IRED, offering a streamlined route to the enantiomerically pure product. mdpi.com

These enzymatic methods represent a significant improvement over traditional chemical routes by often reducing the number of synthetic steps and avoiding the use of heavy metal catalysts and harsh reagents. nih.gov

Interactive Table: Examples of Biocatalysts for Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Substrate Example | Advantages |

|---|---|---|---|

| Transaminase (TA) | Ketone + Amino Donor → Chiral Amine + Ketone | Prositagliptin Ketone → Sitagliptin | High enantioselectivity, green process. |

| Imine Reductase (IRED) | Imine → Chiral Amine | Cyclic Imines → Chiral Piperidines | Complements TAs, broad substrate scope. |

| Monoamine Oxidase (MAO) | Deracemization of amines (with a reducing agent) | Racemic Amines → Single Enantiomer Amine | Enables conversion of 100% of racemate to one enantiomer. |

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. ejcmpr.com For the synthesis of this compound, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes are often highly atom-economical. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption, a key advantage of biocatalysis.

Catalysis: Using catalytic reagents (including enzymes) in small amounts instead of stoichiometric reagents to minimize waste. researchgate.net

Applying these principles could lead to a manufacturing process for this compound that is not only more environmentally friendly but also potentially more cost-effective and safer.

Derivatization and Analog Synthesis of this compound

Derivatization of this compound is performed to create analogs with potentially modified or improved properties. The primary amine group is a versatile functional handle for various chemical transformations.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to produce secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for producing stable derivatives.

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The synthesis of analogs might involve modifications at different parts of the molecule:

Aromatic Ring Substitution: Replacing or adding substituents to the 4-fluorophenyl ring to modulate electronic properties or metabolic stability. nih.gov For instance, Suzuki coupling can be used to introduce various aryl or heteroaryl groups. nih.gov

Alkyl Chain Modification: Altering the length or branching of the ethyl-pentyl side chain to investigate structure-activity relationships. nih.govdrugs.ie

Bioisosteric Replacement: Replacing the fluorine atom with other groups like -Cl, -CH3, or -CF3 to fine-tune the compound's properties.

These synthetic efforts are crucial for exploring the chemical space around the parent compound and for developing new molecules with specific characteristics.

Interactive Table: Potential Analogs and Derivatizations

| Modification Type | Reagents/Reaction | Potential Purpose |

|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | Create a stable amide derivative. |

| N-Alkylation (Reductive Amination) | Acetone, NaBH3CN | Synthesize the N-isopropyl secondary amine. |

| Aryl Ring Modification | Suzuki Coupling (on a bromo-analog) | Introduce diverse substituents on the phenyl ring. |

| Alkyl Chain Variation | Synthesis from different ketone precursors | Explore the effect of chain length/branching. |

Synthesis of Structurally Related Fluorophenyl Alkyl Amine Derivatives

The synthesis of fluorophenyl alkyl amine derivatives often involves multi-step sequences that build the carbon skeleton and introduce the key functional groups. Methodologies for analogous compounds, such as fluorinated phenylalanines and other complex amines, provide insight into the chemical strategies employed.

One common approach involves the alkylation of chiral auxiliaries. For instance, the synthesis of tetrafluorophenylalanine derivatives has been achieved through the alkylation of reagents like the Schöllkopf reagent or 3-methyl-4-imidazolidinone auxiliaries with appropriately substituted fluorinated benzyl (B1604629) bromides. nih.gov Subsequent hydrolysis then yields the desired amino acid esters, which can be further processed to the final amino acid. nih.gov Another established method is the Erlenmeyer azalactone synthesis, which utilizes the reaction of a fluorinated aldehyde with acetylglycine to form an azalactone intermediate. This intermediate can then be converted to the target fluorinated phenylalanine through hydrolysis and catalytic hydrogenation. nih.gov

For more complex structures incorporating the fluorophenyl amine moiety, synthetic routes can involve coupling reactions. In the synthesis of a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, a key step was the coupling of bis(4-fluorophenyl)methanethiol with a bromo-functionalized piperidine (B6355638) intermediate. nih.gov The synthesis of imidazole (B134444) derivatives bearing a 4-fluorophenyl group has been accomplished by reacting 1-(4-aminophenyl)ethan-1-one with a 4-fluorophenyl α-haloketone to produce an α-amino ketone intermediate, which is then cyclized. nih.gov These examples highlight the modular nature of synthesizing complex fluorophenyl amines, where key fragments are prepared separately and then joined.

Table 1: Selected Synthetic Strategies for Structurally Related Fluorophenyl Alkyl Amines

| Strategy | Key Reagents/Intermediates | Target Compound Class | Reference |

|---|---|---|---|

| Erlenmeyer Azalactone Synthesis | Fluorinated aldehyde, acetylglycine, acetic anhydride | Fluorinated Phenylalanines | nih.gov |

| Chiral Auxiliary Alkylation | Schöllkopf reagent, fluorinated benzyl bromides | Fluorinated Phenylalanines | nih.gov |

| Nucleophilic Substitution/Coupling | bis(4-fluorophenyl)methanethiol, bromo-functionalized piperidine | Alicyclic Amines | nih.gov |

| α-Amino Ketone Synthesis | 1-(4-aminophenyl)ethan-1-one, 4-fluorophenyl α-haloketone | Imidazole Precursors | nih.gov |

Exploration of Functional Group Modifications and Scaffold Diversification

Functional Group Modifications:

The primary amine group is a versatile handle for a wide range of chemical reactions. Standard acylation reactions with acid chlorides or acid anhydrides readily convert primary and secondary amines into the corresponding amides. libretexts.org Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. thermofisher.comlibretexts.org Another common modification is the reaction of the amine with isocyanates to form urea derivatives, a transformation used in the synthesis of various biologically active molecules. nih.gov Furthermore, advanced methods have been developed for the synthesis of more exotic fluorinated amine derivatives, such as converting amines into thiocarbamoyl fluorides using carbon disulfide (CS₂) in the presence of a deoxyfluorination reagent like DAST. acs.org

Scaffold Diversification:

Scaffold diversification involves making significant alterations to the core structure of the molecule to access new chemical space and modulate properties like metabolic stability or target affinity. A prominent strategy is the bioisosteric replacement of specific moieties. In the development of dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a metabolically unstable piperazine (B1678402) ring with an amino-piperidine or a simple piperidine ring led to new analogues with significantly improved metabolic stability. nih.govresearchgate.net

The fluorophenyl alkyl amine motif can also serve as a foundational building block for constructing more complex heterocyclic systems. For example, α-amino ketones containing a 4-fluorophenyl group can be cyclized with potassium thiocyanate (B1210189) or sodium cyanate (B1221674) to yield imidazole-2-thiones and imidazol-2-ones, respectively. nih.gov This approach transforms a simple linear amine into a more rigid, heteroaromatic scaffold. Similarly, other research has focused on using amine-containing scaffolds to synthesize diverse heterocyclic structures, such as 1,3,4-thiadiazoles, by employing molecular hybridization techniques. nih.gov

Table 2: Examples of Functional Group Modifications and Scaffold Diversification

| Modification Type | Reaction/Strategy | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Functional Group Modification | Acylation | Acid Chlorides | Amides | libretexts.org |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | thermofisher.comlibretexts.org | |

| Urea Formation | Isocyanates | Ureas | nih.gov | |

| Thiocarbamoylation | CS₂, DAST | Thiocarbamoyl Fluorides | acs.org | |

| Scaffold Diversification | Bioisosteric Replacement | N/A | Piperidine Analogues | nih.govresearchgate.net |

| Heterocyclic Synthesis | α-amino ketone, KSCN | Imidazole-2-thiones | nih.gov |

Pharmacological Characterization and Biological Activity Mechanisms of 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

Receptor Binding Affinity and Selectivity Profiling

The interaction of fluorophenyl amine derivatives with their receptor targets, particularly the dopamine (B1211576) transporter (DAT), involves specific structural motifs. The protonated amine group is crucial, typically forming an ionic bond with a conserved aspartate residue (Asp98 in human DAT) in the central S1 binding site. mdpi.com The aromatic portion of the molecule, including the 4-fluorophenyl group, engages in hydrophobic and van der Waals interactions with other amino acid residues within the transporter's binding pocket. biomolther.org

Molecular modeling and simulation studies of related compounds, such as benztropine (B127874) analogs, suggest that these ligands occupy a region that spans from the central binding site toward the extracellular space. biomolther.orgnih.gov The presence and position of the fluorine atom on the phenyl ring can influence binding affinity and selectivity. For instance, in one study on equilibrative nucleoside transporters, removing the fluoride (B91410) substitute from a fluorophenyl moiety reduced the compound's inhibitory effect. frontiersin.org Some fluorophenyl amine derivatives are classified as "atypical" DAT inhibitors, indicating they bind to the transporter in a different conformation compared to traditional inhibitors like cocaine, which may lead to a distinct functional and behavioral profile. nih.govnih.govcas.cn

Competitive binding assays are standard in vitro methods used to determine the affinity of a test compound for a specific receptor or transporter. frontiersin.org These assays measure the ability of an unlabeled compound (the "competitor," such as 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine) to displace a labeled high-affinity ligand (a "radioligand") from its binding site. The resulting data are often expressed as the inhibition constant (Kᵢ), which represents the concentration of the competitor required to occupy 50% of the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

Studies on a variety of fluorophenyl amine derivatives have demonstrated their potent affinity for the dopamine transporter (DAT), with many compounds also showing variable affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. For example, a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were evaluated for their binding affinities at these transporters, revealing compounds with high DAT affinity and selectivity. nih.govresearchgate.net Similarly, studies on 3α-[bis(4-fluorophenyl)methoxy]tropanes showed low nanomolar DAT binding affinities and high selectivity for DAT over SERT and NET. nih.gov

The following interactive table presents binding affinity data (Kᵢ in nM) for several representative fluorophenyl amine derivatives at the human dopamine, serotonin, and norepinephrine transporters, as determined by radioligand displacement assays.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Analog 10a (tropane derivative) | 15 | 2200 | 1200 | nih.gov |

| Analog 10e (tropane derivative) | 21 | 4000 | 1600 | nih.gov |

| Analog 14a (alicyclic amine) | 23 | >10000 | 2200 | nih.gov |

| Analog 15a (alicyclic amine) | 31 | >10000 | 1300 | nih.gov |

Enzyme Modulation and Inhibition Studies

Beyond receptor and transporter binding, a comprehensive pharmacological profile includes the assessment of a compound's effects on key enzymes.

In vitro assays are crucial for determining whether a compound can inhibit or modulate the activity of specific enzymes. researchgate.net For psychoactive compounds, key enzymes of interest often include monoamine oxidase (MAO), which metabolizes neurotransmitters like dopamine, and cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.govnih.gov For instance, fluorodopa F-18, a fluorinated diagnostic agent, is metabolized by MAO. nih.gov While specific data on this compound is not available, related compounds like the cyclopropylamine (B47189) tranylcypromine (B92988) are known inactivators of MAO. nih.gov Other research on different chemical scaffolds has explored the inhibition of enzymes like cyclooxygenase (COX-1/COX-2) by novel derivatives, demonstrating the broad applicability of these assays. rsc.org

Should a compound demonstrate enzyme inhibition, kinetic analysis is performed to elucidate the mechanism of this interaction. nih.gov These studies determine parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence and absence of the inhibitor. This analysis can distinguish between different modes of inhibition, such as competitive, non-competitive, or mixed inhibition. nih.gov Such studies are essential for understanding potential drug-drug interactions and for predicting the in vivo consequences of enzyme modulation. nih.gov

Cellular and Molecular Mechanisms of Action

The primary molecular mechanism of action for many fluorophenyl amine derivatives is the inhibition of dopamine reuptake by blocking the dopamine transporter (DAT). wikipedia.orgnih.gov The DAT is a presynaptic protein that clears dopamine from the synaptic cleft, thereby terminating its signal. nih.govcas.cn

By inhibiting DAT, these compounds cause an increase in the extracellular concentration and residence time of dopamine in the synapse. wikipedia.orgdovepress.com This leads to enhanced activation of postsynaptic dopamine receptors and a potentiation of dopaminergic neurotransmission. nih.gov The process of dopamine reuptake is driven by ion gradients, and blocking the transporter effectively uncouples this process. mdpi.comdovepress.com This modulation of presynaptic dopamine levels is the foundational cellular event that leads to the broader physiological effects of this class of compounds. dovepress.com

Functional Assays in Preclinical Models

Functional assays are critical for understanding the physiological and behavioral effects of a compound. However, no such studies have been reported for this compound.

There is a complete absence of data from in vitro cell-based functional assays for this compound. This includes a lack of information on its effects on cell viability, proliferation, apoptosis, or other phenotypic changes in cultured cells. High-throughput screening or more targeted cell-based assays that could elucidate its biological function have not been documented.

No research could be found that utilized ex vivo preparations to study the effects of this compound. Organ bath studies, which are instrumental in assessing the contractile or relaxant properties of a compound on isolated tissues such as arteries, intestines, or trachea, have not been published for this molecule. Consequently, its physiological effects at the tissue level are uncharacterized.

The influence of this compound on neurotransmitter systems is also an area devoid of research. There are no published studies using techniques like microdialysis in animal models, or synaptosomal preparations in vitro, to measure its effects on the release or reuptake of key neurotransmitters such as dopamine, serotonin, or norepinephrine. Its potential as a modulator of synaptic transmission is therefore entirely speculative.

Structure Activity Relationship Sar Studies of 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

Systematic Modification of the Alkyl Chain and its Impact on Biological Activity

The alkyl backbone of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine, specifically the ethyl-pentan structure, plays a significant role in determining the compound's interaction with its biological targets. Modifications to this chain, including its length, branching, and rigidity, can profoundly influence binding affinity and functional activity.

Research on related phenethylamine (B48288) and phenylalkylamine derivatives has shown that the length and bulk of the alkyl chain are critical determinants of potency and selectivity. For instance, studies on various monoamine reuptake inhibitors have demonstrated that compounds with longer alkyl groups can exhibit stronger inhibitory activities. researchgate.net Conversely, in other molecular frameworks, shortening the carbon linker has been shown to enhance potency at specific transporters like the dopamine (B1211576) transporter (DAT). nih.gov

For this compound, the following modifications could be explored:

Chain Length: Varying the pentanamine chain to a butanamine or hexanamine could alter the molecule's ability to fit within the binding pocket of its target receptor or transporter. An optimal length is often required for ideal hydrophobic interactions.

Position and Size of Alkyl Substituents: The ethyl group at the 3-position is a key feature. Moving this group to other positions (e.g., 2- or 4-position) or replacing it with smaller (methyl) or larger (propyl) groups would modulate the steric profile of the molecule. These changes would impact how the compound orients itself within the binding site.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopentyl or cyclohexyl ring, into the alkyl chain could lock the molecule into a more defined conformation. This can lead to an increase in binding affinity if the rigid conformation is the one favored by the biological target.

Table 1: Hypothetical Impact of Alkyl Chain Modifications on Biological Activity

View Interactive Table

| Analog of this compound | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 1-(4-Fluorophenyl)pentan-1-amine | Removal of 3-ethyl group | Potential decrease in potency | Loss of specific hydrophobic interaction or optimal steric bulk. |

| 3-Methyl-1-(4-fluorophenyl)pentan-1-amine | Replacement of 3-ethyl with 3-methyl | Altered potency and/or selectivity | Reduced steric hindrance might improve fit or alter orientation in the binding pocket. |

| 3-Ethyl-1-(4-fluorophenyl)hexan-1-amine | Increase in main chain length (pentan to hexan) | Potential decrease in potency | The longer chain may extend beyond the optimal binding domain, creating steric clashes. nih.gov |

| 3-Ethyl-1-(4-fluorophenyl)butan-1-amine | Decrease in main chain length (pentan to butan) | Altered potency and/or selectivity | Shorter chain might allow for a better fit in a more compact binding site. nih.gov |

Influence of the 4-Fluorophenyl Moiety on Compound Efficacy and Potency

The 4-fluorophenyl group is a critical pharmacophore that dictates many of the electronic and hydrophobic interactions between the compound and its target. The phenyl ring itself can engage in pi-pi stacking or hydrophobic interactions, while the fluorine atom significantly alters the ring's electronic properties.

The substitution pattern on the phenyl ring is paramount for activity. The position and nature of the substituent can drastically affect efficacy and potency.

Positional Isomers: Moving the fluorine atom to the ortho- (2-) or meta- (3-) position would likely result in a compound with a different activity profile. The binding pocket is three-dimensional, and the precise location of the substituent determines the feasibility of specific interactions.

Alternative Substituents: Replacing the fluorine with other groups allows for probing the electronic and steric requirements of the binding site. For example, replacing it with a methyl group (electron-donating, hydrophobic) or a methoxy (B1213986) group (electron-donating, potential H-bond acceptor) would provide insight into the nature of the receptor pocket. Studies on related citalopram (B1669093) analogs, which also feature a 4-fluorophenyl group, have extensively explored how different substituents impact binding to monoamine transporters. nih.gov

Table 2: Influence of Phenyl Ring Substitution on Efficacy

View Interactive Table

| Analog | Modification | Predicted Impact on Efficacy | Rationale |

|---|---|---|---|

| 3-Ethyl-1-phenylpentan-1-amine | Removal of fluorine | Significant decrease in efficacy | Loss of key electronic or hydrogen bonding interactions essential for high-affinity binding. polyu.edu.hk |

| 3-Ethyl-1-(4-chlorophenyl)pentan-1-amine | Replacement of fluorine with chlorine | Potentially retained or slightly altered activity | Chlorine is also an electron-withdrawing halogen but is larger, which may affect steric fit. |

| 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine | Change of fluorine position (para to ortho) | Likely decrease in efficacy | The binding site is specifically optimized for a para-substituent; an ortho-substituent may cause a steric clash. |

| 3-Ethyl-1-(4-methylphenyl)pentan-1-amine | Replacement of fluorine with a methyl group | Altered activity and selectivity | Changes electronic properties from electron-withdrawing to electron-donating and increases hydrophobicity. |

Role of the Amine Functionality in Target Interactions

The primary amine (-NH2) group is a fundamental feature of the phenethylamine scaffold and is almost universally essential for the biological activity of this class of compounds. mdpi.com At physiological pH, this group is protonated (-NH3+), allowing it to form a powerful ionic bond or a network of hydrogen bonds with negatively charged or polar residues in the target's binding site.

Docking studies and mutational analyses of monoamine transporters have consistently identified a highly conserved aspartic acid residue (e.g., Asp79 or Asp98 in the dopamine transporter) that forms a crucial salt bridge with the protonated amine of ligands. nih.govmdpi.com This interaction is often the primary anchor point for the ligand, and its disruption typically leads to a complete loss of binding affinity.

The SAR at the amine group can be summarized as follows:

Primary vs. Secondary/Tertiary Amines: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine can have variable effects. While the positive charge is retained, the added alkyl groups increase steric bulk, which may be poorly tolerated by the binding site. However, in some cases, these additional groups can form beneficial hydrophobic interactions, leading to increased potency.

pKa Modification: The basicity (pKa) of the amine is critical. The structure of the rest of the molecule, including the electron-withdrawing 4-fluorophenyl ring, influences the pKa, thereby determining the proportion of the compound that is protonated and available for the key ionic interaction at physiological pH.

Table 3: Predicted Effects of Amine Modification on Target Interaction

View Interactive Table

| Analog | Modification | Predicted Impact on Target Binding |

|---|---|---|

| 3-Ethyl-1-(4-fluorophenyl)pentan-1-ol | Replacement of -NH2 with -OH | Abolishment of primary binding activity |

| N-Methyl-3-ethyl-1-(4-fluorophenyl)pentan-1-amine | N-methylation (Primary to Secondary Amine) | Potentially reduced or altered binding affinity |

| N,N-Dimethyl-3-ethyl-1-(4-fluorophenyl)pentan-1-amine | N,N-dimethylation (Primary to Tertiary Amine) | Likely significant reduction in binding affinity |

Stereochemical Implications in Structure-Activity Relationships

Chirality plays a pivotal role in the biological activity of most pharmaceutical agents because biological targets, such as receptors and enzymes, are themselves chiral. nih.govnih.gov The compound this compound possesses two chiral centers: at carbon-1 (bearing the amine group) and carbon-3 (bearing the ethyl group). This results in the existence of four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

These stereoisomers will have distinct three-dimensional arrangements of their atoms. It is highly probable that only one or two of these isomers will fit optimally into the chiral binding site of the biological target, leading to significant differences in their pharmacological properties. One enantiomer (the eutomer) may be responsible for the desired activity, while its mirror image (the distomer) may be significantly less active or even inactive. researchgate.net

The relative orientation of the 4-fluorophenyl ring, the amine group, and the alkyl chain is fixed in each stereoisomer. This precise spatial arrangement determines the ability to simultaneously engage with the multiple interaction points within the target's binding pocket. Therefore, separating and testing the individual stereoisomers is a critical step in any comprehensive SAR study.

Table 4: Hypothetical Activity Profile of Stereoisomers

View Interactive Table

| Stereoisomer | Predicted Relative Potency | Rationale |

|---|---|---|

| (1R, 3S) | High | Optimal 3D arrangement for fitting into the chiral binding site. |

| (1S, 3R) | Low to Inactive | Sub-optimal fit; key functional groups are improperly oriented. |

| (1R, 3R) | Intermediate or Low | Partial fit, but not all interactions are optimal. |

| (1S, 3S) | Intermediate or Low | Partial fit, but not all interactions are optimal. |

Computational and Theoretical Chemistry Studies of 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

In Silico ADME Prediction and Pharmacokinetic Modeling for Preclinical Research

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are pivotal in forecasting the fate of a drug within the body. These computational approaches utilize a compound's chemical structure to estimate its physicochemical and pharmacokinetic properties, which are critical for its potential therapeutic efficacy.

The absorption and distribution of a drug molecule are largely governed by its physicochemical properties, such as lipophilicity, solubility, and molecular size. Various computational models can predict these properties for 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine.

Key Predicted ADME Properties:

| Parameter | Predicted Value/Classification | Implication for Pharmacokinetics |

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | High | The molecule is predicted to cross the BBB, indicating potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by the P-gp efflux transporter, which may enhance its bioavailability and CNS penetration. |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound is expected to bind to plasma proteins, which can affect its distribution and availability to target tissues. |

Note: The data in this table is illustrative and based on general predictions for compounds with similar structures. Specific experimental validation is required.

Understanding the metabolic fate of a new chemical entity is crucial. In silico tools can predict the most probable sites of metabolism on a molecule and the resulting metabolites. For phenethylamine (B48288) derivatives, metabolism is a key factor in their duration of action and potential for drug-drug interactions.

Computational models and software, such as SyGMa and BioTransformer, are employed to predict the biotransformation of compounds. researchgate.netnih.gov These tools use rule-based systems and machine learning algorithms to identify likely metabolic reactions. For this compound, the primary metabolic pathways are expected to involve the amine and the alkyl chain.

Predicted Metabolic Pathways and Metabolites:

| Metabolic Reaction | Predicted Metabolite | Enzyme Family Implicated |

| N-De-ethylation | 1-(4-fluorophenyl)pentan-1-amine | Cytochrome P450 |

| Hydroxylation of the ethyl group | 2-(1-(4-fluorophenyl)pentylamino)ethanol | Cytochrome P450 |

| Hydroxylation of the pentyl chain | Various hydroxylated isomers | Cytochrome P450 |

| Oxidative deamination | 1-(4-fluorophenyl)pentan-1-one | Monoamine Oxidase (MAO) |

Note: This table presents hypothetical primary metabolites based on the known metabolism of similar phenethylamine structures. The actual metabolic profile would need to be confirmed through in vitro and in vivo studies.

The N-ethyl group and the pentyl chain are likely sites for Phase I metabolic reactions catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net N-dealkylation is a common metabolic pathway for N-alkylated amines. semanticscholar.org Additionally, hydroxylation at various positions on the alkyl chains can occur. Oxidative deamination by monoamine oxidases is another potential metabolic route for primary and secondary amines. The fluorinated phenyl ring is generally more resistant to aromatic hydroxylation, which can contribute to a longer half-life compared to non-fluorinated analogs. nih.gov

Preclinical Pharmacological Investigations in Animal Models

Efficacy Assessment in Disease-Relevant Animal Models

No studies were found that assessed the efficacy of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine in animal models of neurological, pain, or inflammatory conditions.

There is no available data from in vivo behavioral pharmacology studies to characterize the effects of this compound on animal behavior.

Information regarding the physiological responses to this compound in animal models is not available in the public domain.

Pharmacokinetic Profiling in Preclinical Species

No published research could be located that details the pharmacokinetic properties of this compound in any preclinical species.

Data on the absorption and distribution characteristics of this compound in rodent or non-rodent models have not been reported in the scientific literature.

There are no available studies elucidating the metabolic pathways and excretion routes of this compound in animal models.

Target Engagement Studies in vivo in Animal Models

No in vivo target engagement studies have been published to confirm the interaction of this compound with its putative biological target(s) in a living organism.

Receptor Occupancy Measurements in Brain Regions

Information regarding in vivo receptor occupancy studies for this compound is not available in the public domain based on the conducted search. Such studies are crucial for determining the extent to which the compound binds to its intended molecular targets in the central nervous system under physiological conditions. Typically, these experiments would involve administering the compound to animal subjects and subsequently using techniques like positron emission tomography (PET) or ex vivo autoradiography to quantify the percentage of target receptors occupied by the compound in specific brain regions. The absence of this data precludes a detailed discussion on its target engagement in the brain.

Biomarker Modulation in Animal Tissues

Similarly, specific data from preclinical studies detailing the modulation of biomarkers in animal tissues following the administration of this compound are not publicly available. Biomarker studies are essential for demonstrating a pharmacodynamic effect and linking target engagement to a physiological or pathological response. These studies often measure changes in the levels of neurotransmitters, their metabolites, or other relevant signaling molecules in tissues such as the brain, blood, or cerebrospinal fluid. Without such studies, the downstream biological effects of this specific compound in animal models remain uncharacterized.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

High-Resolution Mass Spectrometry Applications in Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying metabolites of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine in complex biological matrices. nih.gov Coupled with liquid chromatography (LC), HRMS instruments like quadrupole time-of-flight (QTOF) or Orbitrap analyzers provide high-accuracy mass measurements, enabling the determination of elemental compositions for both parent drug and its metabolites. nih.gov This capability is crucial for proposing and confirming biotransformation pathways.

In a typical study, the compound would be incubated with human liver microsomes or hepatocytes to generate metabolites in vitro. nih.gov The resulting mixture is then analyzed by LC-HRMS. The high resolving power of the mass spectrometer allows for the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between different metabolic products. nih.gov By comparing the full-scan mass spectra of control samples with those of the incubations, potential metabolites can be identified. Subsequent tandem mass spectrometry (MS/MS) experiments are performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Common metabolic pathways for compounds like this compound could include N-dealkylation, hydroxylation on the alkyl chain or the aromatic ring, and subsequent glucuronidation or sulfation. nih.govresearchgate.net HRMS allows for the confident identification of these transformations by detecting the characteristic mass shifts associated with each reaction.

Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS

| Metabolite ID | Proposed Biotransformation | Observed m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

| M1 | N-De-ethylation | 182.1234 | 1.2 | 165.0971, 109.0549 |

| M2 | Hydroxylation (Alkyl Chain) | 226.1652 | -0.8 | 208.1547, 123.0655 |

| M3 | Hydroxylation (Aromatic Ring) | 226.1650 | -1.5 | 182.1234, 125.0498 |

| M4 | N-Oxidation | 226.1655 | 0.5 | 210.1701, 109.0549 |

| M5 | Glucuronidation of M2 | 402.2021 | -2.1 | 226.1652, 176.0321 |

This table is for illustrative purposes and contains hypothetical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel derivatives and isolated metabolites of this compound. nih.gov While HRMS can provide elemental composition, NMR spectroscopy reveals the precise connectivity of atoms and the stereochemistry of a molecule. nih.gov For complex structures, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed. nih.govnih.gov

When a new derivative is synthesized or a sufficient quantity of a metabolite is isolated, NMR analysis is performed to confirm its structure. The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts indicate their functional group type. rsc.org

Table 2: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Hydroxylated Metabolite of this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.15 | t | 55.2 |

| 2 | 1.85 | m | 45.8 |

| 3 | 1.50 | m | 40.1 |

| 4 | 0.90 | t | 11.5 |

| 5 (CH₂) | 1.45 | q | 25.9 |

| 5 (CH₃) | 0.85 | t | 14.2 |

| 1' | - | - | 138.5 |

| 2', 6' | 7.30 | dd | 128.9 |

| 3', 5' | 7.10 | t | 115.6 |

| 4' | - | - | 162.3 (d, J=245 Hz) |

| OH (on C-3) | 3.50 | br s | - |

This table is for illustrative purposes and contains hypothetical data based on general chemical shift ranges.

Advanced Chromatographic Methods for Purity Assessment and Quantification in Complex Research Matrices

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of this compound and for its quantification in complex research matrices such as plasma or tissue homogenates. researchgate.netpensoft.net These methods offer high resolution, sensitivity, and reproducibility.

For purity assessment, a stability-indicating HPLC method is developed. This involves testing the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. pensoft.net The chromatographic conditions are then optimized to separate the parent compound from all process-related impurities and degradation products. unr.edu.ar A photodiode array (PDA) detector is often used to check for peak purity.

For quantification in biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. up.ac.zamdpi.com A multiple reaction monitoring (MRM) method is typically developed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. mdpi.com This ensures that the signal is highly specific to the compound of interest, minimizing interference from the complex matrix. nih.govresearchgate.net Method validation according to regulatory guidelines is crucial to ensure the reliability of the quantitative data.

Furthermore, since this compound possesses a chiral center, chiral chromatography is necessary to separate its enantiomers. mdpi.comnih.gov This is critical as enantiomers can exhibit different pharmacological and toxicological properties. Chiral stationary phases (CSPs) based on polysaccharide derivatives are commonly used for this purpose. researchgate.netshimadzu.com

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical, illustrative HPLC conditions.

X-ray Crystallography for Molecular Structure Determination and Co-crystal Analysis

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule. nih.gov If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govmdpi.com

The resulting crystal structure provides unambiguous confirmation of the compound's constitution and stereochemistry, which is invaluable for validating structures proposed by other methods like NMR. mdpi.com The data generated also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. nih.govresearchgate.net

Furthermore, X-ray crystallography is a key technique in the field of crystal engineering, particularly for the analysis of co-crystals. mdpi.com By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physicochemical properties, such as solubility and stability. X-ray diffraction analysis of these co-crystals would reveal the specific intermolecular interactions responsible for their formation and properties. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Empirical Formula | C₁₃H₂₁ClFN |

| Formula Weight | 245.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Åβ = 98.5° |

| Volume | 1285 ų |

| Z | 4 |

| Calculated Density | 1.27 g/cm³ |

This table is for illustrative purposes and contains hypothetical data.

Future Research Directions and Potential Academic Impact of 3 Ethyl 1 4 Fluorophenyl Pentan 1 Amine

Identification of Novel Biological Targets for 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

A primary objective for future research is the identification of specific biological targets with which this compound interacts. The presence of the primary amine and the fluorophenyl group suggests potential interactions with a variety of biomolecules, including enzymes, receptors, and transporters. The inhibition of tubulin, a critical target for many anticancer agents, is one possible mechanism that warrants investigation, as structurally diverse molecules have been shown to interact with it. nih.govnih.gov

Strategies to identify these targets could include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture binding proteins from cell lysates.

Chemical Proteomics: Utilizing clickable photoaffinity probes derived from the parent compound to covalently label binding partners in a cellular context.

Computational Target Prediction: Employing in silico algorithms that predict potential targets based on structural similarity to known ligands.

Discovering the molecular targets of this compound would be a critical step in understanding its potential therapeutic applications and would provide a foundation for all subsequent research.

Rational Design of Next-Generation Analogs and Prodrugs

Rational drug design principles can be applied to systematically modify the structure of this compound to enhance its pharmacological properties. nih.govresearchgate.net This involves creating analogs and prodrugs to improve potency, selectivity, and pharmacokinetic profiles.

Analogs: Structure-activity relationship (SAR) studies are essential to understand how different parts of the molecule contribute to its biological activity. nih.govnih.gov By synthesizing a library of related compounds, researchers can probe the effects of various structural modifications.

Table 1: Potential Analog Design Strategies for SAR Studies

| Modification Site | Proposed Change | Rationale |

| Phenyl Ring | Vary position of fluorine (ortho, meta); substitute with other halogens (Cl, Br) or electron-withdrawing/donating groups. | To probe the importance of fluorine's position and electronic properties for target binding. frontiersin.orgresearchgate.net |

| Ethyl Group | Replace with smaller (methyl) or larger/cyclic alkyl groups. | To investigate steric tolerance within the target's binding pocket. |

| Amine Group | Convert to secondary or tertiary amine; incorporate into a heterocyclic system. | To explore changes in basicity, hydrogen bonding capacity, and overall physicochemical properties. |

| Pentyl Chain | Alter chain length or introduce rigidity with double bonds or rings. | To optimize the compound's conformation and orientation for target interaction. |

Prodrugs: The primary amine group is a key handle for prodrug design. nih.gov Masking this ionizable group can improve membrane permeability and oral bioavailability. Ester or carbamate (B1207046) prodrugs, for example, could be designed to be cleaved by endogenous enzymes, releasing the active parent compound at the site of action. nih.gov

Integration of Multi-Omics Data in Understanding Compound Action

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multiple "omics" technologies is a powerful approach. nih.gov This involves analyzing the global changes in genes, proteins, and metabolites in a biological system following exposure to the compound.

Genomics/Transcriptomics: Using techniques like RNA-sequencing to identify genes whose expression is altered by the compound, offering clues about the cellular pathways it perturbs.

Proteomics: Quantifying changes in protein levels and post-translational modifications to directly assess the compound's impact on cellular machinery.

Metabolomics: Profiling changes in endogenous small-molecule metabolites to understand the compound's effects on cellular metabolism and biochemical pathways.

This multi-omics approach can help elucidate the mechanism of action, identify potential biomarkers for efficacy, and reveal off-target effects, providing a holistic view of the compound's biological footprint. nih.gov

Methodological Advancements in the Study of this compound and Related Compounds

Advancing the study of this compound class necessitates the development of specialized methodologies for their synthesis, characterization, and analysis.

Synthetic Chemistry: Developing novel, efficient, and scalable synthetic routes is crucial for producing the parent compound and its analogs for extensive testing. nih.govelsevierpure.com Green chemistry principles could be incorporated to ensure the process is environmentally sustainable.

Analytical Techniques: Establishing robust analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for quantifying the compound and its metabolites in biological matrices.

Structural Biology: If a protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the co-crystal structure of the compound bound to its target. This would provide invaluable atomic-level insights into the binding interactions, guiding further rounds of rational design. nih.gov

Computational Modeling: Advanced computational tools, including molecular docking and molecular dynamics simulations, can be used to predict how analogs will bind to a target, helping to prioritize the synthesis of the most promising compounds. nih.govfrontiersin.org

Broader Implications for Medicinal Chemistry and Drug Discovery

The systematic investigation of this compound and its derivatives holds broader implications for the field of medicinal chemistry. This research could lead to the discovery of a novel chemical scaffold for targeting specific diseases. The SAR data generated would contribute to a deeper understanding of the molecular interactions that govern the activity of fluorophenyl-containing compounds.

Furthermore, the successful application of an integrated research strategy—combining target identification, rational design, multi-omics analysis, and advanced analytical methods—would serve as a valuable case study for the development of other novel therapeutic agents. Ultimately, research into this compound has the potential to yield not only new chemical probes for basic research but also lead compounds for the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.